molecular formula C14H12Cl2N2O B1613217 3-amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide CAS No. 42487-07-0

3-amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide

Cat. No.: B1613217
CAS No.: 42487-07-0
M. Wt: 295.2 g/mol
InChI Key: WHIXQEAISYUKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide is a chemical compound with the molecular formula C14H12Cl2N2O and a molecular weight of 295.16 g/mol . It is known for its unique structure, which includes both amino and chloro functional groups attached to a benzamide core. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide typically involves multiple steps. One common method includes the following steps :

    Nitration: The starting material, 3-methyl-2-nitrobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Acylation: The resulting amine is acylated with 5-chloro-2-methylbenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro groups are replaced with other functional groups.

Common Reagents and Conditions

    Reducing Agents: Iron powder and hydrochloric acid for reduction reactions.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4,5’-dichloro-2’-methylbenzanilide
  • 2-amino-5-chloro-N,3-dimethylbenzamide
  • 2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide

Uniqueness

3-amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-8-2-4-10(15)7-13(8)18-14(19)9-3-5-11(16)12(17)6-9/h2-7H,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIXQEAISYUKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640908
Record name 3-Amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42487-07-0
Record name 3-Amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-amino-4-chloro-N-(5-chloro-2-methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.